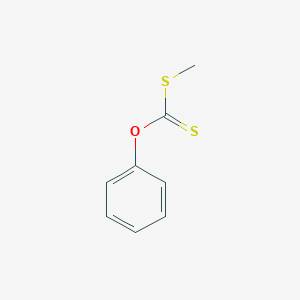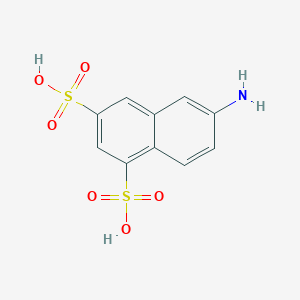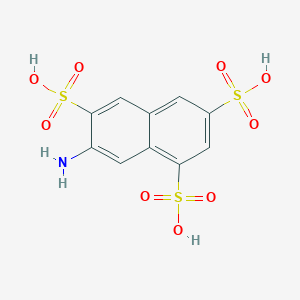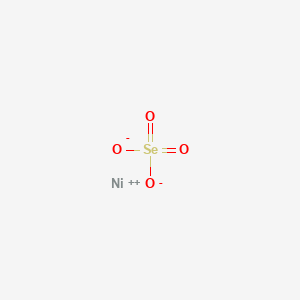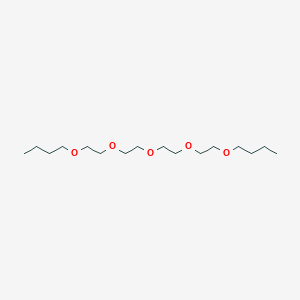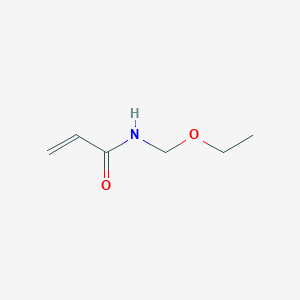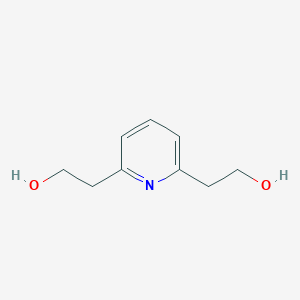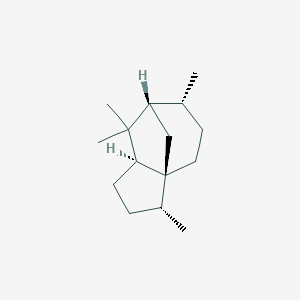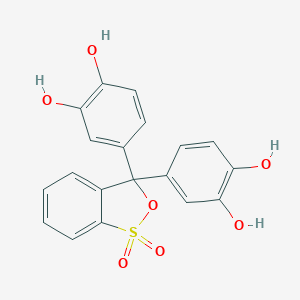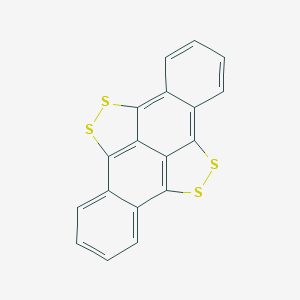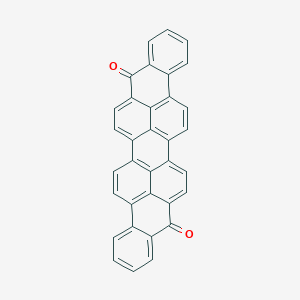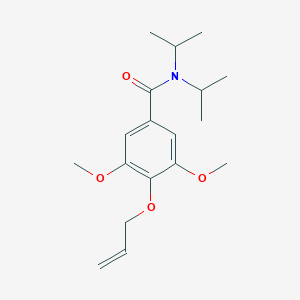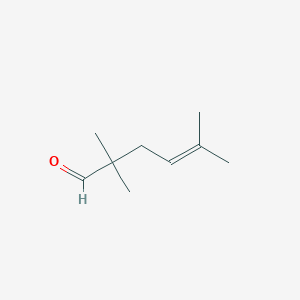
四(2-乙基己基)钛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-ethylhexyl) titanate, also known as TET, is an organometallic compound containing titanium and two ethylhexyl groups. It is a colorless, odorless, and non-volatile liquid. TET is a versatile compound that has been used in a variety of scientific research applications, including medical, chemical, and materials science. The compound is also used in the synthesis of various compounds and materials.
科学研究应用
氟代烷基和氟代芳基钛酸酯的合成:一项研究探讨了各种氟代烷基和氟代芳基钛酸酯的合成,包括四(2-乙基己基)钛酸酯。这些化合物根据化学分析和光谱数据进行了表征 (Yoshino, Tomita, & Hirai, 1989).
聚钛碳硅烷的生产机理:研究调查了聚碳硅烷与四(2-乙基己基)钛酸酯的反应,发现有利于获得分子量分布窄、凝胶分数低、钛浓度高的聚钛碳硅烷。该研究详细说明了所涉及的活化能和反应机理 (Ishikawa, Yamamura, & Okamura, 1992).
苯酐与2-乙基己醇酯化动力学:本研究重点关注使用四(2-乙基己基)钛酸酯作为催化剂,对单2-乙基己基邻苯二甲酸酯的酯化动力学,提供了对反应级数和动力学参数的见解 (Skrzypek, Sadłowski, Lachowska, & Jaroszyński, 1996).
在邻苯二甲酸二(2-乙基己基)酯合成中的应用:研究讨论了使用四(2-乙基己基)钛酸酯作为催化剂合成增塑剂邻苯二甲酸二(2-乙基己基)酯。该研究探讨了摩尔比、催化剂量和反应时间等各种参数 (Wu Zhi-fu, 2006).
凯夫拉酚醛复合材料的改性:一项研究探讨了四(2-乙基己基)钛酸酯对凯夫拉纤维的表面改性,以改善复合材料中的粘附性。研究发现改性复合材料的弯曲性能和耐湿性得到增强 (Menon, Blum, & Dharani, 1994).
Au/二氧化钛纳米复合材料的合成和催化性能:本研究调查了 Au/二氧化钛纳米复合材料的合成,使用四(2-乙基己基)钛酸酯制备 TiO2 粉末。该研究重点关注光催化活性和比较了固定 Au 纳米颗粒的不同方法 (Li, Huang, Luo, Zhang, Li, & Liang, 2013).
作用机制
Target of Action
Tetrakis(2-ethylhexyl) titanate, also known as TYZOR® TOT organic titanate , is primarily used as a coupling agent in the production of composites . Its primary targets are the fibers and resins in composites, where it enhances adhesion and bulk properties .
Mode of Action
This compound interacts with its targets by modifying the surface of the fibers, improving the adhesion between the fiber and resin in the composites . This interaction results in an enhancement in the flexural properties of the composites .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation and stability of composites, affecting the physical and mechanical properties of the materials .
Result of Action
The application of Tetrakis(2-ethylhexyl) titanate results in composites with improved flexural strength . Composites treated with this compound show an increase in flexural strength over untreated samples, with the maximum increase of about 18% over the control . Additionally, treated composites exhibit greater resistance to moisture ingress compared to untreated samples .
Action Environment
The efficacy and stability of Tetrakis(2-ethylhexyl) titanate can be influenced by environmental factors. For instance, the compound reacts with water , which can affect its performance in humid conditions. It is also flammable and can react with strong oxidizing agents , which should be taken into account in safety considerations.
安全和危害
Tetrakis(2-ethylhexyl) titanate may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Relevant Papers One relevant paper discusses the use of Tetrakis(2-ethylhexyl) titanate as a catalyst in the synthesis and ring-opening polymerization of cyclic butylene 2,5-furandicarboxylate . The study reported successful polymerization with the use of Tetrakis(2-ethylhexyl) titanate as a catalyst .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(2-ethylhexyl) titanate involves the reaction of titanium tetrachloride with 2-ethylhexanol in the presence of a catalyst.", "Starting Materials": [ "Titanium tetrachloride (TiCl4)", "2-Ethylhexanol (C8H18O)" ], "Reaction": [ "Step 1: To a 500 mL round bottom flask, add 50 mL of 2-ethylhexanol and 100 mL of anhydrous toluene and stir under nitrogen atmosphere.", "Step 2: Slowly add 50 mL of titanium tetrachloride dropwise to the reaction mixture while stirring vigorously.", "Step 3: Heat the reaction mixture to 60°C and stir for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and add 100 mL of distilled water.", "Step 5: Separate the organic layer and wash with distilled water and brine solution successively.", "Step 6: Dry the organic layer over anhydrous magnesium sulfate.", "Step 7: Remove the solvent under reduced pressure to obtain Tetrakis(2-ethylhexyl) titanate as a clear colorless liquid." ] } | |
CAS 编号 |
1070-10-6 |
分子式 |
C32H72O4Ti |
分子量 |
568.8 g/mol |
IUPAC 名称 |
2-ethylhexan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI 键 |
IXNCIJOVUPPCOF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] |
规范 SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |
其他 CAS 编号 |
1070-10-6 |
物理描述 |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
104-76-7 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?
A1: Tetrakis(2-ethylhexyl) titanate acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of Tetrakis(2-ethylhexyl) titanate leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.
Q2: Can Tetrakis(2-ethylhexyl) titanate be used as a catalyst in polymerization reactions?
A2: Yes, Tetrakis(2-ethylhexyl) titanate can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []
Q3: What are the potential applications of Tetrakis(2-ethylhexyl) titanate in hair dye formulations?
A3: Research suggests that incorporating Tetrakis(2-ethylhexyl) titanate into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []
Q4: Are there other organotitanates explored for similar applications?
A4: Yes, beyond Tetrakis(2-ethylhexyl) titanate, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



